![molecular formula C18H20N4OS B2705965 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide CAS No. 1465398-36-0](/img/structure/B2705965.png)

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

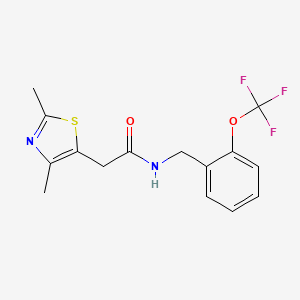

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide is a chemical compound with the molecular formula C18H20N4OS and a molecular weight of 340.45. It is a heterocyclic compound based on the phenylpyrazole moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phenylpyrazole-4-carbaldehyde derivative reacted with cyanoacetohydrazide to afford a related compound . This compound was then cyclized by acetyl acetone and aromatic aldehyde to give pyrazolo-pyridone and substituted pylazolochromene . Further reactions with 1-azido-4-fluorobenzene and N,N-Dimethylformamide dimethyl acetal led to the formation of other derivatives .Molecular Structure Analysis

The molecular structure of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide can be confirmed using techniques such as 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) .Chemical Reactions Analysis

The compound can undergo various chemical reactions to form different derivatives. For example, it can react with 1-azido-4-fluorobenzene in the presence of sodium ethoxide to yield a triazole derivative . It can also react with phNCS in the presence of KOH to furnish another compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Cyanoacetamide derivatives serve as versatile precursors for the synthesis of diverse heterocyclic compounds. For example, the synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating various moieties demonstrates the utility of cyanoacetamide derivatives in constructing complex molecular architectures (Dawood et al., 2011). Similarly, the creation of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating a 2-thiazolyl moiety highlights the compound's role in generating structures with potential for further biological exploration (Raslan et al., 2016).

Insecticidal Activity

The derivation of heterocycles incorporating a thiadiazole moiety from cyanoacetamide precursors and their subsequent assessment for insecticidal activity against the cotton leafworm, Spodoptera littoralis, reveals the potential of these compounds in developing new pesticides (Fadda et al., 2017).

Antimicrobial Activity

Cyanoacetamide derivatives have been utilized in the synthesis of new heterocycles incorporating antipyrine moiety, which were then evaluated for antimicrobial activity. This application underscores the relevance of these compounds in the search for new antimicrobial agents (Bondock et al., 2008).

Anticancer Agents

The synthesis of thiazole derivatives from cyanoacetamide and their evaluation as anticancer agents against specific cell lines demonstrate the potential therapeutic applications of these compounds. Notably, certain derivatives exhibited selective cytotoxicity, suggesting their potential utility in cancer treatment (Evren et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide are currently unknown . Identifying the primary targets of a compound is crucial for understanding its mechanism of action. The targets are usually proteins or enzymes that the compound interacts with, leading to a biological response.

Mode of Action

The mode of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide involves its interaction with its targets The compound binds to its targets, altering their function and leading to changes in cellular processes

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide are crucial for understanding its bioavailability . These properties determine how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted. The ADME properties can significantly influence the compound’s efficacy and safety profile.

Action Environment

The action environment of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide refers to the conditions under which the compound exerts its effects . This can include factors such as the pH of the environment, the presence of other molecules, and the specific cellular context. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy.

Eigenschaften

IUPAC Name |

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c19-11-17(21-18(23)10-14-6-8-24-9-7-14)15-12-20-22(13-15)16-4-2-1-3-5-16/h1-5,12-14,17H,6-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHKQJJFSLYCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)